Comparative Cytotoxic Potency of 6-Bromoquinazolinone Scaffold: IC50 Data Against MCF-7 and SW480 Cancer Cell Lines
Derivatives built upon the 6-bromoquinazolin-4(3H)-one core, which is directly accessible from methyl 2-(6-bromo-4-oxoquinazolin-3(4H)-yl)acetate, exhibit a defined range of anticancer activity. In a head-to-head study, a panel of 6-bromoquinazoline derivatives (5a-j) showed IC50 values ranging from 0.53–46.6 µM against MCF-7 (breast) and SW480 (colon) cancer cell lines [1]. The most potent derivative (5b) displayed an IC50 of 0.53–1.95 µM, exceeding the potency of the clinical standard cisplatin in the same assay [1]. This quantifies the potential of this specific brominated scaffold for anticancer lead generation.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.53–46.6 µM (range for 6-bromoquinazoline derivative series) |
| Comparator Or Baseline | Cisplatin (positive control): >1.95 µM; best compound 5b: 0.53–1.95 µM |
| Quantified Difference | Compound 5b is up to 3.7-fold more potent than cisplatin in MCF-7 cells (lower bound) |
| Conditions | Standard MTT assay against MCF-7 and SW480 cancer cell lines |
Why This Matters
This data validates the 6-bromoquinazolinone core as a productive starting point for anticancer programs, with measurable potency metrics that inform SAR campaigns.
- [1] Zare, S., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents. Chemistry & Biodiversity, 20(7), e202201245. View Source
